molecular formula C7H10N2O2 B12955360 methyl 1,2-dimethyl-1H-imidazole-4-carboxylate

methyl 1,2-dimethyl-1H-imidazole-4-carboxylate

Cat. No.: B12955360
M. Wt: 154.17 g/mol
InChI Key: NEPDHPWXMJYSMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1,2-dimethyl-1H-imidazole-4-carboxylate is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,2-dimethyl-1H-imidazole-4-carboxylate typically involves the cyclization of amido-nitriles. One method involves the reaction of 1H-imidazole-4-carboxylic acid with methanol in the presence of sulfuric acid at elevated temperatures . Another approach uses nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2-dimethyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary but often involve controlled temperatures and pressures to optimize yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazole oxides, while reduction could produce various imidazole derivatives.

Scientific Research Applications

Methyl 1,2-dimethyl-1H-imidazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 1,2-dimethyl-1H-imidazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted imidazoles, such as 1-methylimidazole and 1,2-dimethylimidazole . These compounds share the imidazole core structure but differ in their substituent groups.

Uniqueness

Methyl 1,2-dimethyl-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other imidazoles might not be as effective .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

methyl 1,2-dimethylimidazole-4-carboxylate

InChI

InChI=1S/C7H10N2O2/c1-5-8-6(4-9(5)2)7(10)11-3/h4H,1-3H3

InChI Key

NEPDHPWXMJYSMK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN1C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.